3-{[4-(3-Methoxybenzyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-{[4-(3-Methoxybenzyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a piperazine ring, a methoxybenzyl group, and a bicyclic heptene framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(3-Methoxybenzyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the piperazine derivative The methoxybenzyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the bicyclic heptene structure via a Diels-Alder reaction
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for certain steps, such as the Diels-Alder reaction, to enhance efficiency and scalability. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-{[4-(3-Methoxybenzyl)piperazin-1-yl]carbonyl}-7-oxabicyclo
Properties
IUPAC Name |
3-[4-[(3-methoxyphenyl)methyl]piperazine-1-carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-26-14-4-2-3-13(11-14)12-21-7-9-22(10-8-21)19(23)17-15-5-6-16(27-15)18(17)20(24)25/h2-6,11,15-18H,7-10,12H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWXNYCWNDJRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3C4C=CC(C3C(=O)O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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